Cas no 2228182-39-4 (2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine)

2-Chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine is a specialized pyridine derivative featuring a unique ethynylcyclopropyl substituent, which enhances its reactivity and utility in synthetic chemistry. The chloro and methyl functional groups at the 2- and 6-positions, respectively, contribute to its versatility as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its cyclopropyl-ethynyl moiety offers steric and electronic modulation, making it valuable for cross-coupling reactions and cycloadditions. The compound’s structural complexity enables precise molecular design, particularly in the development of bioactive compounds. High purity and stability under standard conditions ensure reliable performance in research and industrial applications. This compound is particularly suited for exploratory synthesis in medicinal and materials chemistry.
2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine structure
2228182-39-4 structure
Product Name:2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine
CAS No:2228182-39-4
MF:C11H10ClN
MW:191.656801700592
CID:6381591
PubChem ID:165964777
Update Time:2025-06-08

2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine
    • EN300-1980119
    • 2228182-39-4
    • Inchi: 1S/C11H10ClN/c1-3-11(6-7-11)9-5-4-8(2)13-10(9)12/h1,4-5H,6-7H2,2H3
    • InChI Key: MHZRKZZTVLZNMI-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C)N=1)C1(C#C)CC1

Computed Properties

  • Exact Mass: 191.0501770g/mol
  • Monoisotopic Mass: 191.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9Ų

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2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine Related Literature

Additional information on 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine

Introduction to 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine (CAS No. 2228182-39-4)

2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine, identified by the CAS number 2228182-39-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic compound features a pyridine core substituted with a chloro group at the 2-position, an ethynylcyclopropyl moiety at the 3-position, and a methyl group at the 6-position. The unique structural arrangement of these functional groups imparts distinct chemical properties and reactivity patterns, making it a valuable intermediate in the synthesis of biologically active molecules.

The compound's molecular structure, characterized by its pyridine ring system, offers a versatile platform for further functionalization. The presence of the chloro group at the 2-position enhances its electrophilicity, facilitating nucleophilic substitution reactions that are crucial in drug development. Meanwhile, the 1-ethynylcyclopropyl substituent introduces a strained cyclopropyl ring and an alkyne functionality, which can participate in various organic transformations such as Sonogashira coupling reactions. These features make 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine a promising building block for constructing complex pharmacophores.

In recent years, there has been growing interest in developing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders. The structural motifs present in 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine have been explored in several research studies for their potential pharmacological activity. For instance, derivatives of this compound have shown promise as kinase inhibitors due to the ability of the pyridine scaffold to interact with protein targets. Additionally, the cyclopropyl ring has been associated with enhanced binding affinity and metabolic stability in drug candidates.

One notable application of 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play critical roles in numerous cellular processes and are often implicated in disease pathogenesis. By leveraging the compound's reactive sites, researchers have designed molecules capable of disrupting aberrant PPIs, thereby restoring normal cellular function. These efforts align with contemporary trends in drug discovery that emphasize modulating protein-protein interactions as a therapeutic strategy.

The ethynyl group in 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine also provides opportunities for further chemical diversification through cross-coupling reactions. For example, palladium-catalyzed Sonogashira couplings can be employed to introduce aryl or heteroaryl groups at the alkyne position, expanding the compound's pharmacological profile. Such modifications have been instrumental in generating libraries of compounds for high-throughput screening (HTS), enabling rapid identification of lead candidates with desired biological activities.

Advances in computational chemistry have further enhanced the utility of 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine as a scaffold for drug design. Molecular modeling studies have revealed insights into how different substituents influence the compound's binding affinity and selectivity. These insights are crucial for optimizing lead structures during drug development pipelines. By integrating experimental data with computational predictions, researchers can accelerate the process of identifying promising candidates for further optimization.

The synthesis of 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine itself presents an interesting challenge due to its complex structure. Multi-step synthetic routes involving functional group transformations such as halogenation, alkylation, and cyclization are typically employed to construct the desired molecule. Recent methodologies have focused on improving synthetic efficiency and scalability while maintaining high yields and purity standards. Such advancements are essential for ensuring that sufficient quantities of intermediates like this compound are available for preclinical and clinical studies.

In conclusion, 2-chloro-3-(1-ethynylcyclopropyl)-6-methylpyridine (CAS No. 2228182-39-4) represents a versatile intermediate with significant potential in pharmaceutical research and drug development. Its unique structural features enable diverse chemical modifications and biological applications, making it a valuable asset in medicinal chemistry endeavors. As research continues to uncover new therapeutic targets and innovative synthetic strategies, compounds like this will undoubtedly play an increasingly important role in addressing unmet medical needs.

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